4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid
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Overview
Description
4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid is a chemical compound with the molecular formula C7H7ClO5S and a molecular weight of 238.65 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a furan ring, which also contains an ethyl group and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid typically involves the chlorosulfonation of 5-ethylfuran-2-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is conducted under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form 5-ethylfuran-2-carboxylic acid by removing the chlorosulfonyl group.
Oxidation Reactions: The furan ring can undergo oxidation to form corresponding furan derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Reduced Furan Derivatives: Formed by reduction reactions.
Scientific Research Applications
4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The furan ring and carboxylic acid group also contribute to the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
5-Ethylfuran-2-carboxylic Acid: Lacks the chlorosulfonyl group, making it less reactive towards nucleophiles.
4-Chlorosulfonylfuran-2-carboxylic Acid: Similar structure but without the ethyl group, affecting its physical and chemical properties.
4-Chlorosulfonyl-5-methylfuran-2-carboxylic Acid: Contains a methyl group instead of an ethyl group, leading to differences in reactivity and applications.
Uniqueness: 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid is unique due to the presence of both the chlorosulfonyl group and the ethyl group on the furan ring. This combination imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Properties
IUPAC Name |
4-chlorosulfonyl-5-ethylfuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-2-4-6(14(8,11)12)3-5(13-4)7(9)10/h3H,2H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVLPOWYPUBDCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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